4-(3-Cyanophenyl)-3-hydroxybenzoic acid
Description
4-(3-Cyanophenyl)-3-hydroxybenzoic acid is a biphenyl carboxylic acid derivative characterized by a hydroxyl (-OH) group at the 3-position and a 3-cyanophenyl substituent at the 4-position of the benzoic acid backbone. Its molecular formula is C14H9NO3, with a molecular weight of 239.23 g/mol . The compound’s structure combines the electron-withdrawing cyano (-CN) group and the acidic carboxylic (-COOH) and hydroxyl (-OH) functionalities, influencing its physicochemical properties. Predicted properties include a pKa of ~3.95 (based on analogous compounds) and low aqueous solubility due to the hydrophobic cyano group . It is primarily used in pharmacological research and as a synthetic intermediate for fine chemicals .
Properties
IUPAC Name |
4-(3-cyanophenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-8-9-2-1-3-10(6-9)12-5-4-11(14(17)18)7-13(12)16/h1-7,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWCGDLHKNRVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688784 | |
| Record name | 3'-Cyano-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-31-9 | |
| Record name | 3'-Cyano-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyanophenyl)-3-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-cyanophenylboronic acid and 3-hydroxybenzoic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-cyanophenylboronic acid with 3-hydroxybenzoic acid.
Purification: The crude product is purified using column chromatography to obtain the desired 4-(3-Cyanophenyl)-3-hydroxybenzoic acid.
Industrial Production Methods
While specific industrial production methods for 4-(3-Cyanophenyl)-3-hydroxybenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyanophenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyanophenyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-(3-Cyanophenyl)-3-oxobenzoic acid.
Reduction: 4-(3-Aminophenyl)-3-hydroxybenzoic acid.
Substitution: 4-(3-Cyanophenyl)-3-alkoxybenzoic acid (for ester formation).
Scientific Research Applications
4-(3-Cyanophenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(3-Cyanophenyl)-3-hydroxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyanophenyl group can act as a pharmacophore, binding to specific molecular targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares 4-(3-Cyanophenyl)-3-hydroxybenzoic acid with structurally related benzoic acid derivatives:
*Predicted or experimentally determined pKa values.
Key Observations:
Substituent Position and Acidity: The 3-hydroxy group in 4-(3-Cyanophenyl)-3-hydroxybenzoic acid lowers its pKa compared to 4-hydroxybenzoic acid (pKa 4.58 vs. ~3.95), as the -OH group’s proximity to the -COOH enhances acidity . The cyano group further reduces electron density at the benzene ring, increasing acidity relative to non-cyano analogues like 3-hydroxybenzoic acid .
Hydrophobicity and Solubility: The cyano group in 4-(3-Cyanophenyl)-3-hydroxybenzoic acid significantly reduces water solubility compared to 3-hydroxybenzoic acid, aligning with ultrafiltration studies where hydrophobic interactions dominate membrane penetration .
Biological Activity: Unlike salicylic acid (SA), which binds to plant defense enzymes, 3-hydroxybenzoic acid and 4-hydroxybenzoic acid are biologically inactive in SA-binding assays due to incorrect -OH positioning .
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